4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride
Overview
Description
It was first synthesized in the 1980s and has since been the subject of numerous studies due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the side chains.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring or side chain .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound targets specific proteins involved in angiogenesis, such as vascular endothelial growth factor (VEGF) receptors.
Pathways Involved: It inhibits the signaling pathways that promote the formation of new blood vessels, thereby reducing tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diphenyl-2-(2-(dimethylamino)ethyl)oxazole
- 4,5-Diphenyl-2-(2-(ethylamino)ethyl)oxazole
- 4,5-Diphenyl-2-(2-(propylamino)ethyl)oxazole
Uniqueness
4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit angiogenesis makes it particularly valuable in cancer research and therapy .
Properties
IUPAC Name |
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-19-13-12-16-20-17(14-8-4-2-5-9-14)18(21-16)15-10-6-3-7-11-15;/h2-11,19H,12-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGDLWXRSVUGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954783 | |
Record name | 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33161-91-0 | |
Record name | Oxazole, 4,5-diphenyl-2-(2-(methylamino)ethyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033161910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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